

Milciclib maleate overall survival thymic carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

Cat. No.: S548113

[Get Quote](#)

Milciclib Clinical Data and Trial Design

The key efficacy data for Milciclib in thymic carcinoma comes from a phase II clinical trial. The design and key outcomes of this trial are summarized below.

Table 1: Key Phase II Clinical Trial of Milciclib in Thymic Carcinoma

Trial Aspect	Details
Patient Population	Patients with advanced, pretreated thymic carcinoma (TC) and thymoma (B3-type) [1].
Regimen	Milciclib maleate 150 mg/day, administered orally on a 7-days-on, 7-days-off schedule in 4-week cycles [1].
Primary Endpoint (Success Criteria)	Proportion of patients progression-free at 3 months [1].

| **Key Efficacy Results** | - **Primary Endpoint Met:** 46.7% (14/30 evaluable patients) were progression-free at 3 months [1].

- **Median Progression-Free Survival (PFS):** 5.8 months [2].

- **Overall Survival (OS):** 21.0 months [2].
- **Best Overall Response:** 1 Partial Response (PR) and 5 cases of Stable Disease (SD) lasting >1 year [1]. | | **Common Grade ≥ 3 Adverse Events** | Neutropenia (8.3%), diarrhea, nausea, asthenia, fatigue, retinal hemorrhage, rash, and myalgia [3] [1] [4]. |

Comparative Efficacy with Other Targeted Therapies

For researchers, comparing the efficacy of different agents is crucial. The table below places Milciclib's performance in the context of other targeted therapies tested in advanced, refractory thymic epithelial tumors (TETs).

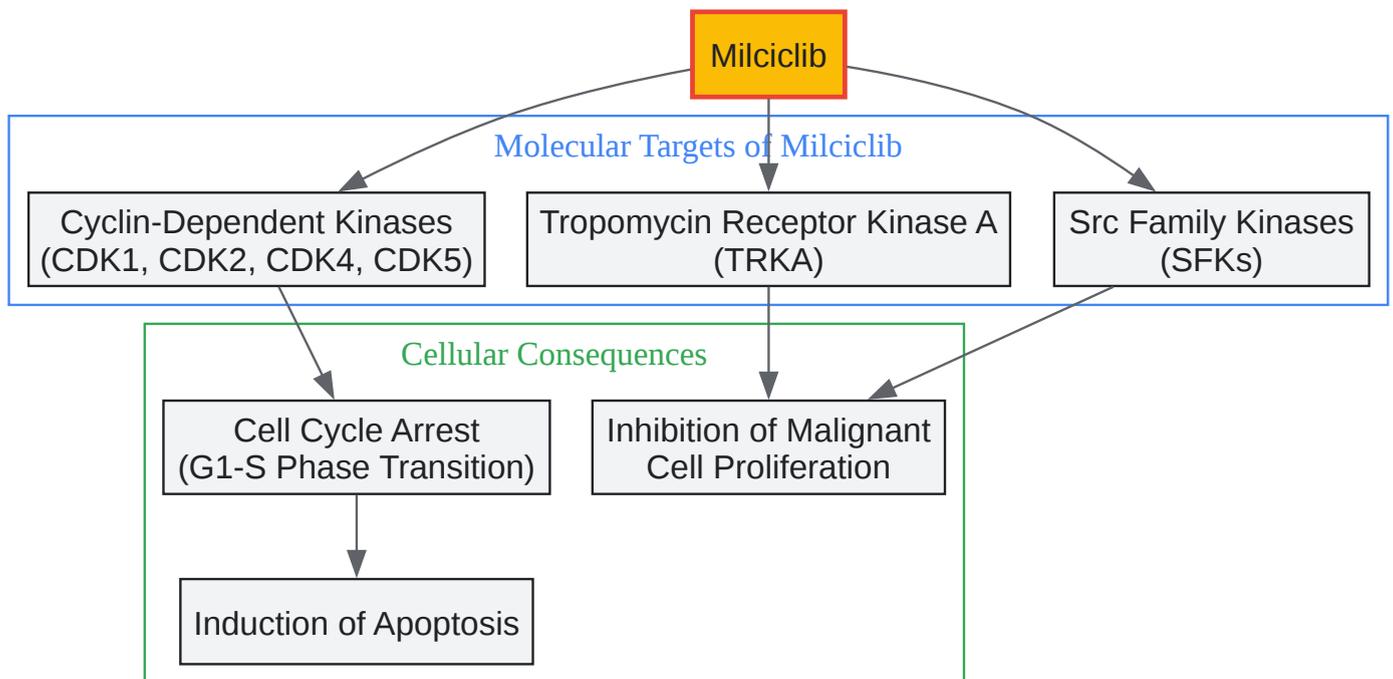
Table 2: Comparison of Selected Targeted Therapies in Thymic Carcinoma *Data sourced from phase II trials unless otherwise specified.*

Therapeutic Agent	Primary Target(s)	Patient Number (TC)	Objective Response Rate (ORR)	Median PFS (Months)	Median OS (Months)
Milciclib	CDK2, CDK1, CDK4, CDK5, TRKA [3] [1]	52 (in a combined TC/thymoma trial) [2]	3.3% [2]	5.8 [2]	21.0 [2]
Sunitinib	VEGFR, KIT, PDGFR [5]	25	26% [5] [2]	7.2 [2]	20.1 [2]
Lenvatinib	VEGFR, FGFR, RET, KIT [2]	42	38% [6]	9.3 [2]	Not Reached [2]
Everolimus	mTORC1 [5] [2]	18	17% [2]	5.6 [2]	14.7 [2]

This comparison highlights that while Milciclib's strength lies in **disease stabilization** (as evidenced by its PFS and durable SD), other agents like Sunitinib and Lenvatinib demonstrate higher objective tumor shrinkage rates (ORR) [2] [6].

Mechanism of Action and Signaling Pathways

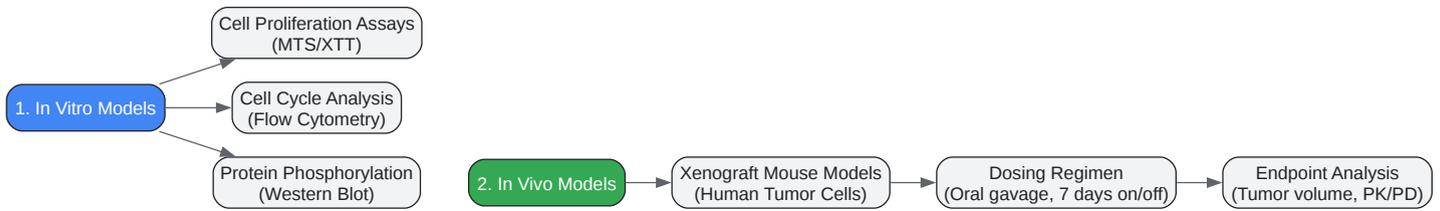
Milciclib is a potent, small-molecule inhibitor that primarily targets multiple **cyclin-dependent kinases (CDKs)**, which are central to controlling the cell cycle. Its mechanism is multi-faceted, as illustrated below.



[Click to download full resolution via product page](#)

Key Experimental Protocols for Preclinical Research

For scientists aiming to validate or build upon this research, understanding the foundational experimental models is key. The following workflow outlines the primary *in vivo* and *in vitro* methodologies used in Milciclib's development.



[Click to download full resolution via product page](#)

- **In Vitro Models:** Studies typically use human cancer cell lines. Key assays include:
 - **Cell Proliferation/Viability:** MTS, XTT, or MTT assays to measure IC50 values after 72-96 hours of drug exposure.
 - **Cell Cycle Analysis:** Flow cytometry (e.g., using propidium iodide) to confirm arrest at the G1-S phase transition.
 - **Mechanistic Validation:** Western blotting to demonstrate reduced phosphorylation of CDK substrates (e.g., Rb protein) and other downstream targets [7].
- **In Vivo Models:** The primary model is the human tumor xenograft in immunodeficient mice.
 - **Dosing:** The established clinical regimen of 7 days on/7 days off was first optimized and validated in these models [1].
 - **Endpoints:** Primary outcomes are tumor growth inhibition and measurement of pharmacokinetic/pharmacodynamic (PK/PD) parameters [7].

Research and Development Status

For drug development professionals, the following points are critical:

- **Current Status:** Milciclib's development for thymic malignancies appears to be **discontinued or inactive**. The orphan designation for malignant thymoma in the EU was **withdrawn in 2021** at the sponsor's request [7]. The drug has not received marketing authorization for this indication.
- **Exploratory Combinations:** Preclinical evidence suggests Milciclib may reverse gemcitabine resistance. The sponsor, Tiziana Life Sciences, was exploring a combination of Milciclib and gemcitabine for **NSCLC with KRAS mutations**, indicating a potential research pathway for combination therapies in other cancers [3].

Conclusion for Researchers

Milciclib represents a mechanistically distinct approach in the thymic carcinoma treatment landscape, targeting cell cycle regulation directly. Its clinical profile is characterized by:

- **A primary effect of disease stabilization** rather than high tumor response rates.
- **Manageable but notable toxicities**, particularly gastrointestinal and hematological.
- A development path that, while showing promise, has currently stalled for thymic malignancies.

Further clinical development would likely require identifying a biomarker-responsive patient population or exploring rational combinations to enhance efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]
2. What Have We Learned from Molecularly Informed Clinical ... [pmc.ncbi.nlm.nih.gov]
3. Milciclib (TZLS-201) [tizianalifesciences.com]
4. Milciclib maleate - Drug Targets, Indications, Patents [synapse.patsnap.com]
5. Thymic malignancies: next-generation sequencing as a tool to ... [pmc.ncbi.nlm.nih.gov]
6. New strategies for thymic tumours show uncertain clinical ... [dailyreporter.esmo.org]
7. EU/3/12/1059 - orphan designation for treatment of malignant ... [ema.europa.eu]

To cite this document: Smolecule. [Milciclib maleate overall survival thymic carcinoma]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548113#milciclib-maleate-overall-survival-thymic-carcinoma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com